Melanostatin

概要

説明

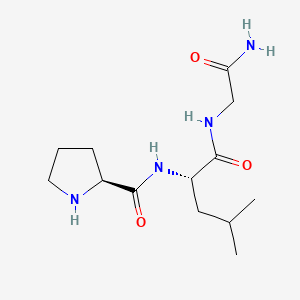

Melanostatin, also known as melanocyte-inhibiting factor, is a pseudotripeptide with the molecular formula C19H25N5O5. It was first isolated from the fermentation broth of Streptomyces clavifer No. N924-2 . This compound is known for its ability to inhibit melanin synthesis, making it a significant subject of study in dermatology and cosmetic science .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of melanostatin has been accomplished from L-serine. The synthesis involves several steps, including the cyclization of N,O-ditosyl-L-serine ethyl ester under basic conditions to form an optically active N-tosylaziridine ester . This intermediate undergoes further reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces clavifer. The active compound is isolated from the fermentation broth through ion exchange and gel permeation chromatography .

化学反応の分析

Types of Reactions: Melanostatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include tosyl chloride, triethylamine, and various solvents such as tetrahydrofuran (THF) and methanol .

Major Products Formed: The primary product formed from the synthesis of this compound is the pseudotripeptide itself. Further modifications can yield various analogs with different biological activities .

科学的研究の応用

Biological Functions

Melanostatin is a 36-amino-acid peptide that belongs to the pancreatic polypeptide/neuropeptide Y family. It is primarily isolated from amphibian sources, particularly frog brains, where it plays a crucial role in regulating melanocyte activity and influencing pigmentation through the inhibition of alpha-melanocyte-stimulating hormone release .

Pharmacological Applications

This compound's pharmacological potential has been investigated, particularly regarding its role as a positive allosteric modulator of dopamine D2 receptors. This property opens avenues for its application in treating neurological disorders such as Parkinson's disease.

Case Studies and Research Findings

- Parkinson's Disease : this compound has been identified as a promising candidate for enhancing dopamine receptor activity, which can potentially mitigate symptoms associated with Parkinson's disease. Research indicates that it increases the affinity of dopamine to D2 receptors, thus improving dopaminergic signaling .

- Peptidomimetics Development : Novel peptidomimetics of this compound have been synthesized to enhance stability and bioavailability. These compounds exhibit improved pharmacokinetic profiles while retaining the original peptide's functionality .

Therapeutic Implications

The therapeutic implications of this compound extend beyond neurological applications:

- Pain Management : this compound has shown potential in reducing morphine dependence and enhancing analgesic effects when combined with traditional pain management therapies.

- Neuroprotection : Its neuroprotective properties suggest potential applications in preventing neuronal damage in various neurodegenerative conditions.

Research Data Table

作用機序

Melanostatin exerts its effects by inhibiting the release of melanocyte-stimulating hormone from the anterior pituitary gland. It acts as a positive allosteric modulator of the D2 and D4 dopamine receptor subtypes and inhibits the release of other neuropeptides such as alpha-melanocyte-stimulating hormone . This complex mix of actions results in its ability to inhibit melanin synthesis and its potential antidepressant and anti-Parkinsonian effects .

類似化合物との比較

Uniqueness: this compound’s unique ability to inhibit melanin synthesis without affecting mushroom tyrosinase sets it apart from other similar compounds. Its dual role as a melanin synthesis inhibitor and a modulator of dopamine receptors adds to its distinctiveness .

生物活性

Melanostatin, a neuropeptide originally identified in the brain of amphibians, has garnered attention due to its role in regulating melanin synthesis and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on melanin production, and implications for treatment strategies in conditions such as melanoma.

This compound is a 36-amino acid peptide that inhibits the release of alpha-melanocyte-stimulating hormone (α-MSH), which is crucial for melanin production. It acts primarily through interactions with melanotrophs in the pituitary gland and has been shown to influence various ion currents in these cells.

Key Mechanisms

- Inhibition of α-MSH Release : this compound suppresses α-MSH secretion, leading to decreased melanin synthesis in target cells .

- Electrophysiological Effects : In studies using frog melanotrophs, this compound induced hyperpolarization and reduced spontaneous action potentials. It modulated voltage-activated potassium and calcium currents, indicating a complex interaction with cellular ion channels .

Biological Activity in Melanoma

This compound's potential as an anti-melanogenic agent has been explored in various studies. It has demonstrated significant inhibitory effects on melanin formation in melanoma cell lines.

Research Findings

- Melanin Synthesis Inhibition : In vitro studies showed that this compound could significantly inhibit melanin production in B16 melanoma cells and other melanin-producing organisms like Streptomyces bikiniensis .

- Case Studies : A notable case study presented a patient with metastatic melanoma exhibiting generalized melanosis. This condition underscores the aggressive nature of certain melanoma variants and highlights the need for targeted therapies that may include this compound or its derivatives .

Data Table: Biological Activity of this compound

Therapeutic Implications

The biological activity of this compound extends beyond mere inhibition of melanin synthesis; it may also play a role in neurological functions and therapeutic strategies for diseases like Parkinson's disease through its interactions with dopamine receptors. Recent studies have explored bioconjugates of this compound that enhance dopamine receptor activity, showcasing its potential as a positive allosteric modulator .

Future Directions

- Targeted Therapies : Given its role in regulating melanin synthesis and potential neuroprotective effects, further research into this compound analogs or bioconjugates could lead to novel treatments for melanoma and neurodegenerative diseases.

- Clinical Trials : More extensive clinical trials are necessary to evaluate the efficacy and safety of this compound-based therapies, particularly in patients with advanced melanoma characterized by aggressive disease progression .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173841 | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-44-0, 9083-38-9 | |

| Record name | L-Prolyl-L-leucylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-prolyl-L-leucylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。